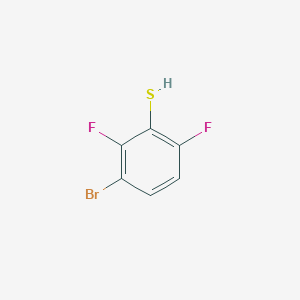

3-Bromo-2,6-difluorobenzenethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-difluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2S/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDCZAPKSXXRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)S)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bromo Difluorobenzenethiols

Strategies for Thiol Functional Group Introduction onto Halogenated Benzenes

The introduction of a thiol (-SH) group onto an aromatic ring already bearing halogen substituents is a common and versatile strategy. This can be accomplished through several methods, including directed ortho-metalation followed by reaction with a sulfur electrophile, or through nucleophilic aromatic substitution.

Directed Ortho-Metalation and Thiolation Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org In this process, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org This generates a highly reactive aryllithium species that can then be quenched with an appropriate electrophile.

A notable example of this approach is the synthesis of 4-bromo-2,6-difluorobenzenethiol, a structural isomer of the target compound. This synthesis starts with 1-bromo-3,5-difluorobenzene. nih.gov The deprotonative lithiation is achieved using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. nih.gov The resulting aryllithium intermediate is then treated with elemental sulfur, followed by a hydrolytic workup to yield the desired thiophenol. nih.gov A minor byproduct of this reaction is the corresponding disulfide. nih.gov

This method highlights the ability of the fluorine and bromine atoms to direct the lithiation to the position between them, a consequence of the cumulative ortho-acidifying effect of these halogens. nih.gov

Another important route to aryl thiols involves the reduction of arylsulfonyl chlorides. google.comgoogle.com This method is advantageous as arylsulfonyl chlorides are often readily accessible precursors. Various reducing agents and conditions have been explored for this transformation.

One efficient method involves the use of triphenylphosphine (B44618) in toluene. researchgate.netorganic-chemistry.org This reaction is typically rapid and chemoselective, tolerating a range of functional groups including halogens. organic-chemistry.org For instance, the synthesis of o-nitrothiophenol from 2-nitrobenzenesulfonyl chloride has been successfully demonstrated using triphenylphosphine at 0°C. researchgate.net

Alternatively, catalytic hydrogenation offers a greener approach. Arylsulfonyl chlorides can be reduced to the corresponding thiols using hydrogen gas in the presence of a palladium catalyst and a base. google.comgoogle.com The base, such as sodium acetate (B1210297) or a tertiary amine, is crucial to neutralize the hydrogen chloride byproduct formed during the reaction. google.comgoogle.com The reaction is typically carried out at temperatures ranging from 20°C to 110°C. google.com

| Precursor | Reagent/Catalyst | Product | Yield (%) | Reference |

| Arylsulfonyl Chloride | Triphenylphosphine/Toluene | Arylthiol | 71-94 | organic-chemistry.org |

| Arylsulfonyl Chloride | H₂/Palladium Catalyst/Base | Arylthiol | - | google.com |

| 2-Nitrobenzenesulfonyl chloride | Triphenylphosphine | o-Nitrothiophenol | - | researchgate.net |

Nucleophilic Aromatic Substitution with Thiolate Anions

Nucleophilic aromatic substitution (SNAAr) provides a direct method for introducing a thiol group by displacing a suitable leaving group, typically a halogen, from an activated aromatic ring. The reactivity of halogens in SNAAr reactions often follows the order F > Cl > Br > I, particularly with activated substrates. nih.gov

Thiolate anions, being large and polarizable, are effective nucleophiles in these reactions. mdpi.com For instance, in the synthesis of certain heterocyclic compounds, a thiolate anion readily displaces a fluorine atom from an activated difluoroaromatic precursor. mdpi.com The reaction of 2,4-difluoronitrobenzene (B147775) with amines serves as a classic example of sequential nucleophilic aromatic substitution where the highly activated fluorine atoms are displaced. mdpi.com While direct synthesis of 3-bromo-2,6-difluorobenzenethiol via this method is not explicitly detailed in the provided context, the principles of SNAAr suggest its potential applicability, provided a suitable precursor with a leaving group ortho to both fluorine atoms is available.

Regioselective Halogenation Approaches for Difluorobenzenethiols

An alternative strategy involves starting with a difluorinated thiophenol and introducing a bromine atom at a specific position. The success of this approach hinges on controlling the regioselectivity of the bromination reaction.

Controlled Bromination of Fluorinated Thiophenols

The direct bromination of fluorinated thiophenols requires careful control to achieve the desired regioselectivity. The presence of the thiol and fluorine groups on the aromatic ring influences the position of electrophilic attack. While specific examples for the controlled bromination of 2,6-difluorothiophenol to yield the 3-bromo isomer are not extensively documented in the provided search results, general principles of electrophilic aromatic substitution suggest that the directing effects of the existing substituents would play a crucial role.

For instance, the bromination of phenols, which are structurally related to thiophenols, can be achieved with high regioselectivity using reagents like N-bromosuccinimide (NBS) in methanol, often favoring the para position unless it is blocked. researchgate.net The development of mild and regioselective bromination methods for phenols using reagents like trimethylsilyl (B98337) bromide (TMSBr) has also been reported, showing tolerance for various functional groups, including fluorine. researchgate.net These methodologies could potentially be adapted for the regioselective bromination of fluorinated thiophenols.

| Starting Material | Brominating Agent | Key Feature | Reference |

| Phenols | N-Bromosuccinimide (NBS) | High regioselectivity, para-directing | researchgate.net |

| Phenols | Trimethylsilyl bromide (TMSBr) | Mild conditions, tolerates various functional groups | researchgate.net |

Introduction of Fluorine Atoms onto Bromo-Thiophenol Scaffolds

The direct fluorination of a pre-existing bromo-thiophenol scaffold is a key strategy for the synthesis of bromo-difluorobenzenethiols. This can be achieved through either electrophilic or nucleophilic fluorination methods, each with its own set of reagents and mechanistic considerations.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. For a bromo-thiophenol, the starting material would likely be a bromo-thiophenol derivative where the thiol group is protected to prevent side reactions. The directing effects of the bromine and protected thiol substituents would influence the position of the incoming fluorine atoms. Common electrophilic fluorinating agents include N-F compounds like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. These reagents are favored for their relative stability and safety compared to elemental fluorine. The reaction typically proceeds by activating the aromatic ring, making it susceptible to attack by the electrophilic fluorine.

Nucleophilic Fluorination: In contrast, nucleophilic aromatic substitution (SNAr) can be employed, particularly if the aromatic ring is sufficiently electron-deficient. This might involve a starting material such as a bromo-nitro-thiophenol, where the nitro groups activate the ring towards nucleophilic attack by a fluoride (B91410) source. Reagents like potassium fluoride (KF) or cesium fluoride (CsF), often used with phase-transfer catalysts or in ionic liquids, can serve as the nucleophile. The success of this method is highly dependent on the electronic nature of the substrate. Amine/HF reagents, such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), also represent a common class of nucleophilic fluorinating agents.

The choice between electrophilic and nucleophilic methods depends heavily on the available starting materials and the desired substitution pattern.

Table 1: Comparison of Fluorination Methods for Aromatic Scaffolds

| Method | Reagent Examples | Substrate Requirement | General Conditions |

| Electrophilic Fluorination | Selectfluor®, NFSI | Electron-rich aromatic ring | Often requires a catalyst, reaction in an organic solvent. |

| Nucleophilic Fluorination | KF, CsF, Et₃N·3HF | Electron-deficient aromatic ring | Often requires high temperatures, polar aprotic solvents, or phase-transfer catalysts. |

Advanced Synthetic Strategies for Complex Bromo-Difluorobenzenethiol Structures

The construction of intricately substituted aromatic compounds like this compound often necessitates more sophisticated synthetic routes that offer high degrees of control over the placement of each functional group.

Utilizing Organometallic Intermediates in Synthesis

Organometallic chemistry provides powerful tools for the regioselective construction of polysubstituted aromatic rings. In the context of bromo-difluorobenzenethiol synthesis, organometallic intermediates can be used to introduce the thiol group or other functionalities at specific positions.

A common strategy involves the use of organolithium or Grignard reagents. For instance, a difluorobromobenzene could be subjected to a lithium-halogen exchange or magnesium insertion to generate a reactive organometallic species. This intermediate can then be reacted with an electrophilic sulfur source, such as elemental sulfur followed by a reducing agent, to install the thiol group. The position of the initial bromine atom on the difluoroaromatic ring dictates the final position of the thiol. The synthesis of fluorinated building blocks often relies on such organometallic C-C bond-forming reactions. The reactivity of these organometallic reagents can be tuned by the choice of metal (e.g., Li, Mg, Zn, Cu), influencing the outcome of subsequent reactions.

Table 2: Examples of Organometallic Reagents in Aromatic Functionalization

| Organometallic Reagent | Precursor Example | Subsequent Reaction | Product Type |

| Aryllithium | 1,3-Difluoro-2-bromobenzene | Reaction with elemental sulfur, then reduction | 2,4-Difluorobenzenethiol |

| Aryl Grignard | 1-Bromo-2,6-difluorobenzene (B153491) | Reaction with sulfur dioxide, then reduction | 2,6-Difluorobenzenethiol |

| Organozinc | Iododifluorobromobenzene | Negishi cross-coupling with a thiol-containing partner | Functionalized bromo-difluorophenyl sulfide |

Catalytic Routes to Achieve Positional Selectivity

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high regioselectivity, minimize waste, and allow for milder reaction conditions. Transition metal catalysis, in particular, has been instrumental in the functionalization of aromatic C-H bonds.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, or Buchwald-Hartwig amination/thiolation, are workhorse methods for constructing substituted arenes. For example, a dihalogenated fluorinated arene could be selectively coupled with a thiol equivalent at one position, leaving the other halogen for subsequent modification. The choice of catalyst, ligand, and reaction conditions is crucial for controlling which halogen reacts. Palladium-catalyzed methods have been developed for the synthesis of substituted thiophenes, demonstrating the utility of this approach for forming C-S bonds.

Directed C-H functionalization is a powerful strategy that utilizes a directing group on the aromatic ring to guide a metal catalyst to a specific C-H bond for activation and subsequent functionalization. The fluorine atoms themselves can act as directing groups in some catalytic systems. Rhodium and ruthenium-based catalysts have shown significant promise in the C-H functionalization of fluoroarenes. For instance, a rhodium catalyst might selectively activate the C-H bond ortho to a fluorine atom, allowing for the introduction of a bromo or other functional group with high precision. This approach offers an atom-economical way to build up complexity on a simple fluoroaromatic starting material. The inherent reactivity of C-H bonds ortho to fluorine substituents makes this a synthetically valuable strategy.

Table 3: Catalytic Strategies for Regioselective Synthesis

| Catalytic Strategy | Metal Catalyst | Ligand Example | Transformation Example | Selectivity Control |

| Cross-Coupling | Palladium(0) | Phosphine ligands (e.g., XPhos) | Thiolation of a bromo-iodo-difluorobenzene | Differential reactivity of halogens, ligand effects. |

| C-H Borylation | Iridium | Bipyridine ligands | Borylation of a difluorobromobenzene ortho to a fluorine | Steric and electronic effects of substrate and ligand. |

| C-H Arylation | Rhodium(III) | Cp* (pentamethylcyclopentadienyl) | Arylation of a difluorobenzene | Directing group ability of existing substituents (including fluorine). |

Chemical Reactivity and Transformation Pathways of Bromo Difluorobenzenethiols

Reactivity of the Aromatic Ring System

The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the benzene (B151609) ring towards both electrophilic and nucleophilic attacks.

In electrophilic aromatic substitution reactions, substituents on the benzene ring determine the position of the incoming electrophile. libretexts.org Halogens, such as bromine and fluorine, are generally considered deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgunizin.org This deactivation is due to their strong inductive electron-withdrawing effect. libretexts.org

However, halogens are also ortho-, para-directors. unizin.orgorganicchemistrytutor.com This is because they can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (the sigma complex) formed during the substitution at the ortho and para positions. organicchemistrytutor.comcsbsju.edu In the case of 3-Bromo-2,6-difluorobenzenethiol, the directing effects of the three halogen atoms and the thiol group must be considered. The thiol group is generally considered an ortho-, para-directing group. The fluorine and bromine atoms also direct incoming electrophiles to the ortho and para positions relative to themselves. The interplay of these directing effects will determine the final position of substitution.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Reactivity Effect | Directing Effect |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -SH (Thiol) | Activating | Ortho, Para |

This table summarizes the general directing effects of the substituents present in this compound.

Aromatic rings bearing strongly electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, typically a halide ion. youtube.com The presence of multiple halogen atoms, like in this compound, activates the ring towards such attacks.

The rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group and the positions of the electron-withdrawing groups relative to the leaving group. Generally, the more electronegative the halogen, the better it is at activating the ring for nucleophilic attack, making fluorine a good activating group. youtube.com However, the actual leaving group ability follows the order I > Br > Cl > F. In the context of this compound, a strong nucleophile could potentially displace one of the halogen atoms. The specific halogen that is displaced would depend on the reaction conditions and the relative activation provided by the other substituents. A more reactive halogen can displace a less reactive one from a solution of its halide. savemyexams.comsavemyexams.com

Transformations Involving the Thiol Functional Group

The thiol (-SH) group is a versatile functional group that can undergo a variety of chemical transformations.

Thiols are readily oxidized to form disulfides (-S-S-). This oxidative coupling is a common reaction for thiols and can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or iodine. The formation of a disulfide bond involves the removal of a hydrogen atom from two thiol groups and the formation of a sulfur-sulfur single bond. The prevention of unwanted disulfide formation often requires conducting reactions under an inert atmosphere.

The sulfur atom in the thiol group is nucleophilic and can readily undergo alkylation and arylation reactions.

Alkylation: In the presence of a base, the thiol group is deprotonated to form a thiolate anion (-S⁻), which is a strong nucleophile. This thiolate can then react with alkyl halides or other electrophilic carbon species to form thioethers (sulfides).

Arylation: The formation of aryl thioethers can be achieved through various methods, including copper-catalyzed cross-coupling reactions with aryl halides. mdpi.com Visible-light photoredox catalysis has also been employed for the arylation of thiols with aryl chlorides. tsinghua.edu.cn

Desulfurization is the process of removing the sulfur atom from a molecule. For aryl thiols, this can be a challenging transformation. However, several methods have been developed to achieve this.

One approach involves the use of transition metal mediators, such as molybdenum hexacarbonyl, which can effectively remove the sulfhydryl group from aryl thiols. organic-chemistry.orgorganic-chemistry.org This method is notable for its tolerance of various functional groups. organic-chemistry.org Another strategy is the use of P(III) reagents to mediate radical desulfurization processes. escholarship.org This approach generates carbon-centered radicals from the thiol, opening up possibilities for forming new carbon-carbon or carbon-heteroatom bonds. escholarship.org Additionally, metal-free desulfurization methods induced by visible light have also been developed. bohrium.com

Table 2: Summary of Key Reactions of this compound

| Reaction Type | Functional Group Involved | Potential Products |

| Electrophilic Aromatic Substitution | Aromatic Ring | Substituted this compound |

| Nucleophilic Aromatic Substitution | Aromatic Ring and Halogens | Halogen-displaced products |

| Oxidative Coupling | Thiol Group | Bis(3-bromo-2,6-difluorophenyl) disulfide |

| Alkylation | Thiol Group | 3-Bromo-2,6-difluoroalkylthioethers |

| Arylation | Thiol Group | 3-Bromo-2,6-difluoroarylthioethers |

| Desulfurization | Thiol Group | 1-Bromo-2,4-difluorobenzene (B57218) |

This table provides an overview of the primary chemical transformations that this compound can undergo.

Cross-Coupling Chemistry of the Aryl Bromide Moiety

The bromine atom on the this compound ring is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds. The presence of a free thiol (-SH) group can potentially interfere with or "poison" the metal catalysts; therefore, it is common practice in synthesis to use a protecting group on the sulfur atom, which is removed after the coupling reaction is complete. The following subsections discuss the reactivity of the C-Br bond, assuming such standard synthetic strategies are employed where necessary.

Palladium-catalyzed reactions are among the most powerful tools for forming C-C bonds, and the aryl bromide in this compound is a suitable substrate for these transformations. youtube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to release the final product and regenerate the Pd(0) catalyst. youtube.comwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.com It is a widely used method for constructing biaryl structures. tcichemicals.comresearchgate.net The reaction of this compound with an arylboronic acid would yield a substituted 2,6-difluorobiphenyl-3-thiol. The reaction tolerates a wide range of functional groups and is a cornerstone of pharmaceutical and materials chemistry. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. nih.gov Reacting this compound with an alkene like styrene (B11656) would result in a (2,6-difluoro-3-mercaptophenyl)-substituted alkene. The reaction typically exhibits high stereoselectivity, favoring the formation of the E-isomer (trans). organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. soton.ac.uk It employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. organic-chemistry.org The coupling of this compound with a terminal alkyne would produce a 3-(alkynyl)-2,6-difluorobenzenethiol, a valuable intermediate for creating conjugated organic materials. scielo.org.mx Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides Data presented is based on general methodologies for similar bromo-fluoro-aromatic substrates as specific examples for this compound are not readily available in the cited literature.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Expected Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, Dioxane | Arylalkyne |

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, particularly nickel, have emerged as powerful and often more cost-effective alternatives.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can perform many of the same transformations as palladium, including Suzuki-Miyaura and Negishi-type couplings. nih.gov A key advantage of nickel is its lower cost and unique reactivity, which can sometimes enable the coupling of otherwise unreactive partners. nih.gov Nickel-catalyzed reactions often employ similar ligands and conditions to their palladium counterparts and can be used to couple this compound with organozinc (Negishi) or organoboron (Suzuki) reagents. nih.govresearchgate.net Nickel catalysis can proceed through different mechanistic pathways than palladium, sometimes involving Ni(I)/Ni(III) catalytic cycles or radical intermediates, which can lead to distinct reactivity and selectivity. squarespace.com

Copper-Catalyzed Transformations: Copper catalysis is particularly relevant for forming carbon-heteroatom bonds but also finds use in certain C-C bond-forming reactions. For instance, copper-catalyzed arylations of compounds like bromodifluoroacetamides with aryl boronic acids have been reported, suggesting that copper-based systems could potentially be adapted for transformations of the C-Br bond in this compound. nih.gov

Table 2: Alternative Transition Metal-Catalyzed Couplings for Bromo-Fluoro-Aromatics Data presented is based on general methodologies for similar substrates.

| Metal Catalyst | Reaction Type | Coupling Partner | Typical Conditions | Reference Application |

|---|---|---|---|---|

| Nickel | Negishi Coupling | Arylzinc Reagent | NiCl₂(dppe), Ligand, Solvent (e.g., THF) | Coupling of Bromodifluoroacetamides nih.gov |

| Nickel | Suzuki-Miyaura Coupling | Arylboronic Acid/Ester | NiCl₂(dppp), Base (e.g., K₃PO₄) | Coupling of Bromodifluoromethylphosphonates researchgate.net |

| Copper | Chan-Lam Coupling (C-S) | Thiol | CuI, Base, Solvent (e.g., DMF) | General C-S Bond Formation |

| Copper | Arylation | Arylboronic Acid | CuBr₂, Ligand, Base | Arylation of Bromo-Difluoro-Acetamides nih.gov |

Radical Reactions and Photochemical Transformations

Beyond ionic, metal-mediated pathways, the carbon-bromine bond can also be cleaved to generate highly reactive radical intermediates. This can be achieved through the application of heat, light (photochemistry), or via modern photoredox catalysis.

The C-Br bond can undergo homolytic cleavage, where the two electrons in the bond are split evenly between the carbon and bromine atoms. libretexts.orgpressbooks.pub This process requires an input of energy, typically in the form of heat or ultraviolet light, to overcome the bond dissociation energy (BDE). chemistrysteps.comresearchgate.net

Ar-Br + Energy (hν or Δ) → Ar• + Br•

This cleavage results in the formation of an aryl radical (Ar•) and a bromine atom radical (Br•). chemistrysteps.com In recent years, visible-light photoredox catalysis has become a preferred method for initiating such processes under significantly milder conditions. nih.gov In this approach, a photocatalyst absorbs light and engages in a single-electron transfer (SET) with the aryl bromide, leading to the reductive cleavage of the C-Br bond. nih.gov

The generation of the 2,6-difluoro-3-mercaptophenyl radical from this compound opens up a range of synthetic possibilities distinct from two-electron, polar reactions. nih.gov Aryl radicals are highly reactive intermediates that can participate in several fundamental reaction types. researchgate.net

Hydrogen Atom Abstraction (HAT): The aryl radical can abstract a hydrogen atom from a suitable donor molecule in the reaction medium, resulting in the formation of 2,6-difluorobenzenethiol. This is often a competing or desired pathway in radical reductions.

Addition to π-Systems: Aryl radicals readily add to carbon-carbon double or triple bonds. This forms the basis for radical-mediated arylation of alkenes and alkynes, which can lead to complex products through subsequent cyclization or further radical steps.

Nucleophilic Aromatic Substitution (SNAr): In a radical-based SNAr pathway, the aryl radical can add to another aromatic or heteroaromatic ring, which is a key step in certain biaryl synthesis methods. nih.gov

Modern methods for generating aryl radicals from aryl halides often utilize photoredox catalysis, which allows these transformations to be carried out at room temperature with high functional group tolerance, avoiding the harsh conditions of older radical initiation techniques. researchgate.netnih.gov

Due to the absence of publicly available spectroscopic data for this compound in the conducted searches, this article cannot be generated with the required scientifically accurate and detailed information. Extensive searches for experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR (COSY, HSQC), and High-Resolution Mass Spectrometry (HRMS) data specific to this compound did not yield any concrete results.

The requested outline necessitates a thorough analysis of primary spectroscopic data, including chemical shifts, coupling constants, and mass-to-charge ratios, which are not available in the public domain through the performed searches. Without this foundational information, it is impossible to provide a meaningful and accurate structural elucidation and advanced spectroscopic characterization as per the user's instructions.

Further investigation into scientific databases, academic journals, and patent literature would be required to potentially locate the necessary experimental data for this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry for Molecular Composition Verification

Isotopic Abundance Analysis for Bromine and Fluorine

The presence of bromine and fluorine atoms in 3-Bromo-2,6-difluorobenzenethiol imparts a distinct signature in its mass spectrum. Fluorine is monoisotopic, meaning it has only one naturally occurring isotope, ¹⁹F. Bromine, however, has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal abundance (approximately a 1:1 ratio). spectrabase.comoakwoodchemical.com

This isotopic distribution of bromine leads to a characteristic "M+2" peak in the mass spectrum. For a molecule containing a single bromine atom, two molecular ion peaks will be observed:

The M peak, corresponding to the molecule containing the ⁷⁹Br isotope.

The M+2 peak, corresponding to the molecule containing the ⁸¹Br isotope.

Table 1: Isotopic Properties of Halogens in this compound

| Element | Isotope | Natural Abundance (%) | Mass (amu) | Contribution to Mass Spectrum |

| Bromine | ⁷⁹Br | 50.69 | 78.918 | Contributes to the M peak |

| ⁸¹Br | 49.31 | 80.916 | Contributes to the M+2 peak | |

| Fluorine | ¹⁹F | 100 | 18.998 | Contributes a single, defined mass |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are essential for identifying the functional groups present in a molecule. These techniques measure the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its various functional groups. Although an experimental spectrum for this specific compound is not widely published, the expected vibrational frequencies can be predicted based on data from analogous compounds.

Key expected vibrational modes include:

S-H Stretch: The thiol group (S-H) typically exhibits a weak absorption band in the region of 2550-2600 cm⁻¹. This peak is often sharp but of low intensity.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in several sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bonds are strong and will produce intense absorption bands typically in the range of 1100-1400 cm⁻¹. The presence of two C-F bonds would likely result in strong, complex absorptions in this region.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear at lower frequencies, typically in the 500-680 cm⁻¹ range. acs.org

Analysis of related compounds, such as halogen-substituted benzaldehydes and phenylcyanoacrylates, confirms the characteristic absorption regions for these functional groups. spectrabase.com

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Thiol (S-H) | Stretch | 2550 - 2600 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium to Strong |

| Aryl C-F | Stretch | 1100 - 1400 | Strong |

| Aryl C-Br | Stretch | 500 - 680 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Single-Crystal X-ray Diffraction Studies of Bromo-Difluorobenzenethiols and Derivatives

While a specific crystal structure for this compound has not been found in the surveyed literature, single-crystal X-ray diffraction studies on related halogenated aromatic molecules provide significant insight into the expected solid-state structure.

A crystallographic study of this compound would be expected to provide precise data on:

Bond Lengths: The exact lengths of the C-S, S-H, C-Br, C-F, and aromatic C-C bonds.

Bond Angles: The angles between atoms, defining the geometry of the benzene ring and its substituents.

Dihedral Angles: The torsional angles that describe the orientation of the thiol group relative to the plane of the benzene ring.

Crystal Packing: The arrangement of molecules in the unit cell and the nature of intermolecular forces, which could include hydrogen bonding involving the thiol group and halogen bonding involving the bromine atom.

Applications in Advanced Chemical Synthesis and Materials Science Research

Function as Key Building Blocks in Organic Synthesis

The trifunctional nature of 3-bromo-2,6-difluorobenzenethiol—featuring a nucleophilic thiol group, an electrophilically activatable ring, and a bromine atom suitable for cross-coupling reactions—positions it as a critical starting material for sophisticated molecular architectures.

Precursors for Diverse Fluorinated Aromatic Scaffolds

The presence of both bromine and fluorine atoms on the benzene (B151609) ring makes this compound and its related isomers powerful precursors for constructing diverse fluorinated aromatic scaffolds. The bromine atom acts as a versatile "handle" for various metal-mediated cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of carbon-based or heteroatomic substituents. vanderbilt.edu This reactivity is fundamental for building complex molecular frameworks from simpler starting materials. sci-hub.se

The fluorine atoms significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, which are critical parameters in the design of pharmaceuticals and advanced materials. The electron-withdrawing nature of fluorine can also direct regioselective reactions on the aromatic ring. vanderbilt.edu Research on related compounds like 1-bromo-2,6-difluorobenzene (B153491) has demonstrated its utility in creating complex, multi-substituted aromatic systems, such as those found in multiple-resonance emitters for OLED technology. rsc.org This highlights the general importance of the bromo-difluoro-benzene motif as a foundational element for advanced functional materials.

Intermediates for Complex Heterocyclic Systems

While direct examples involving this compound are specific, the utility of the closely related 3-bromo-2,6-difluorobenzamide (B3034299) scaffold in constructing complex heterocyclic structures is well-documented. The bromine atom facilitates the assembly of these ring systems through various cross-coupling reactions. The thiol group in this compound offers an additional reaction site for building heterocyclic rings, for instance, through condensation reactions with carbonyl compounds or via nucleophilic substitution pathways to form sulfur-containing heterocycles. The inherent reactivity of the bromo-difluoro-phenyl core is a key advantage in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Development of Functional Derivatives with Specific Properties

The distinct functional groups of this compound allow for its conversion into a variety of derivatives with tailored electronic, physical, and biological properties.

Synthesis of Organoboron Compounds (e.g., Tris(fluorophenyl)boranes)

Fluorinated organoboron compounds, particularly tris(fluorophenyl)boranes, are powerful Lewis acids with significant applications in catalysis. researchgate.net The synthesis of these compounds often utilizes bromo-difluoro-benzene precursors. For example, tris(2,6-difluorophenyl)borane (B12548847) has been successfully synthesized from 1-bromo-2,6-difluorobenzene. core.ac.uksigmaaldrich.com The general method involves the formation of a Grignard reagent (e.g., 2,6-difluorophenyl magnesium bromide) or an organolithium species, which then reacts with a boron electrophile like boron trifluoride etherate (BF₃·Et₂O). core.ac.ukgoogle.com

The following table details the synthesis of various tris(fluorophenyl)boranes from their corresponding brominated precursors, illustrating the general methodology applicable to derivatives of this compound.

| Target Borane Compound | Starting Bromobenzene | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| Tris(2,6-difluorophenyl)borane | 1-bromo-2,6-difluorobenzene | i-PrMgCl, BF₃·Et₂O | 59% | core.ac.uk |

| Tris(2,4,6-trifluorophenyl)borane | 1-bromo-2,4,6-trifluorobenzene | i-PrMgCl, BF₃·Et₂O | 85% | core.ac.uk |

This synthetic route underscores the importance of bromo-difluoro-aromatics in accessing highly Lewis-acidic boranes, which are valuable as catalysts in organic reactions and as components of "frustrated Lewis pairs" capable of activating small molecules like H₂. researchgate.net

Creation of Thiol-Functionalized Benzosiloxaboroles

Benzosiloxaboroles are an important class of compounds with recognized antimicrobial activity. nih.gov Research has demonstrated a practical, multi-step synthesis to produce novel thiol-functionalized benzosiloxaboroles. nih.gov Although the specific starting material in the study was 1-bromo-3,5-difluorobenzene, the synthetic strategy is directly relevant. The process involves creating a thiophenol, followed by silylation, a bromine/lithium exchange, and subsequent boronation at very low temperatures (≤ -95 °C) with trimethyl borate, and finally, cyclization under alkaline conditions. nih.gov

The resulting thiol-functionalized benzosiloxaborole serves as a versatile platform for further modification. The high reactivity of the thiol (SH) group allows for a wide range of transformations, including:

Thiol-Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.

Oxidation: Conversion to sulfonyl or sulfonamide groups.

Nucleophilic Substitution: Formation of thioethers and thioesters.

This versatility was demonstrated by the synthesis of 27 new functionalized benzosiloxaboroles, showcasing the power of the thiol handle in creating a library of compounds for biological screening. nih.gov

Research Applications in Pharmaceutical Sciences

Fluorinated organic compounds are of immense interest in the pharmaceutical industry due to the unique properties that fluorine atoms impart to a molecule. rsc.org The inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Bromo-fluoro-aromatic compounds, such as isomers of bromo-difluorobenzenethiol, are key intermediates in the synthesis of pharmaceutically active molecules. chemimpex.com

For instance, the related compound 1-bromo-2,3-difluorobenzene (B1273032) is a documented precursor in the synthesis of BMS-846372, a potent and orally active antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, which is a target for migraine treatments. sigmaaldrich.comchemicalbook.com The difluorophenyl moiety is a common structural motif in modern drug candidates. The ability to use the bromine atom for strategic bond formation while retaining the beneficial fluorine substitutions makes compounds like this compound highly valuable in drug discovery and development programs. smolecule.com

Research Applications in Agrochemical Development

The principles of using fluorinated compounds in pharmaceuticals also extend to the development of modern agrochemicals, where enhanced potency, stability, and targeted action are crucial.

Fluorinated aromatic compounds are integral to the synthesis of many modern fungicides, herbicides, and insecticides. ccspublishing.org.cn The inclusion of fluorine can lead to compounds with novel modes of action, helping to manage resistance in target pests and weeds. mdpi.com this compound provides a synthetic entry point to a variety of pesticidal and herbicidal scaffolds. The thiol group can be derivatized to form thioethers or other sulfur-containing linkages found in active agrochemicals. The bromine atom serves as a reactive site for building more complex molecules, a common strategy in the synthesis of pyrazole (B372694) carboxamide fungicides and other crop protection agents. ccspublishing.org.cngoogleapis.com For instance, substituted difluorobenzene moieties are found in pyridazine (B1198779) fungicides and other herbicides. ccspublishing.org.cngoogleapis.com The unique substitution pattern of this compound allows researchers to explore new chemical space in the search for more effective and environmentally benign agrochemicals.

Table 2: Examples of Fluorinated Scaffolds in Agrochemicals

| Agrochemical Class | Relevant Fluorinated Scaffold | Role of Fluorine | Example Compound Class |

|---|---|---|---|

| Fungicides | 3-(difluoromethyl)-1-methyl-1H-pyrazole | Succinate Dehydrogenase Inhibitor (SDHI) | Benzovindiflupyr |

| Fungicides | Difluorobenzene | Unknown mode of action | Pyridachlometyl |

| Herbicides | 6-(poly-substituted aryl)-4-aminopicolinic acids | Broad-spectrum weed control | Picolinic acid derivatives |

Contributions to Advanced Materials Research

The demand for high-performance materials for electronics, aerospace, and other advanced applications has driven research into fluorinated polymers and liquid crystals. The properties of these materials can be precisely controlled by the introduction of fluorine.

Fluorinated polymers and resins are known for their exceptional thermal stability, chemical resistance, low dielectric constants, and low surface tension. beilstein-journals.orgbohrium.com These properties make them ideal for use in high-frequency communication technologies, advanced composites, and protective coatings. researchgate.netbohrium.comcnrs.fr

This compound is a suitable precursor for creating such high-performance materials. The thiol group can be used in polymerization reactions, such as thiol-ene reactions or as a chain-transfer agent. The bromine atom can be used to introduce the monomer into a polymer backbone via coupling reactions, or it can be functionalized post-polymerization. The fluorine atoms contribute to the desirable properties of the final polymer, such as reduced flammability and enhanced thermal and oxidative stability. mdpi.com For example, fluorinated polybenzoxazines and bismaleimide-triazine resins show excellent thermal stability and low dielectric properties, making them suitable for advanced electronic applications. bohrium.comresearchgate.net

Liquid crystals are essential components of display technologies, and their performance is highly dependent on the molecular structure of the constituent compounds. sci-hub.se Introducing fluorine atoms into liquid crystal molecules is a well-established strategy to modify key properties such as dielectric anisotropy, melting point, and viscosity. beilstein-journals.orgtandfonline.com Fluorinated aromatic compounds are widely used as building blocks for liquid crystals because the strong polarity of the C-F bond can generate a large dipole moment, which is crucial for controlling the alignment of the liquid crystal molecules in an electric field. tandfonline.comresearchgate.net

This compound can serve as a precursor for various liquid crystal cores. The thiol group can be used to connect to other parts of the molecule, while the difluorobromo-phenyl core provides the necessary electronic properties. The bromine atom allows for further elaboration of the molecular structure through cross-coupling reactions to build the elongated, rigid structures typical of liquid crystal molecules. researchgate.netrsc.org Similarly, in the field of optoelectronics, fluorinated organic materials are investigated for applications in organic light-emitting diodes (OLEDs) and other devices, where their electronic properties and stability are advantageous.

Future Directions and Emerging Research Avenues for Bromo Difluorobenzenethiols

Development of Sustainable and Green Synthetic Methodologies

Traditional synthetic routes to functionalized thiophenols often rely on harsh conditions, such as the use of strong bases like lithium diisopropylamide at very low temperatures (-78 °C), or hazardous reagents like molecular bromine. chemicalbook.comnih.govsci-hub.se These methods, while effective, present challenges related to energy consumption, safety, and waste generation. rsc.org Future research is intensely focused on developing greener, more sustainable alternatives that align with the principles of green chemistry. colab.wsejcmpr.com

A promising avenue is the use of photocatalysis with earth-abundant metals. For instance, a sustainable iron(III) chloride (FeCl₃)-photocatalytic method has been developed for the desulfurative chlorination of thiophenols, which avoids precious transition-metal catalysts and harsh conditions. rsc.org Future work aims to expand this methodology to include other halogens, which could lead to a greener synthesis of bromo-functionalized aromatics from thiol precursors. rsc.org Additionally, the development of solid, safer bromine carriers continues to be an area of interest to move away from the hazardous nature of molecular bromine. sci-hub.se The application of "click chemistry," such as thiol-yne or thiol-ene reactions, also represents a green approach for the efficient functionalization of molecules under mild conditions. rsc.org

Table 1: Emerging Green Synthetic Approaches

| Methodology | Key Features | Potential Advantages for Bromo-Difluorobenzenethiols |

| Photocatalysis with Earth-Abundant Metals (e.g., Iron) | Uses light to drive reactions with inexpensive, non-toxic metal catalysts. rsc.org | Avoids costly and toxic precious metals (e.g., Palladium, Rhodium); reactions can often be run at room temperature. rsc.org |

| Flow Chemistry | Reactions are performed in continuous-flowing streams rather than in batches. | Improved safety, better heat and mass transfer, potential for easier scalability and automation. fluorine1.ru |

| Thiol-Ene/Yne "Click" Chemistry | Highly efficient, specific, and often requires mild, benign reaction conditions. rsc.org | Offers a green route for derivatization and functionalization of the thiol group with minimal byproducts. rsc.org |

| Use of Solid Bromine Carriers | Replaces hazardous liquid molecular bromine with safer, solid alternatives. sci-hub.se | Enhanced safety and easier handling during bromination steps in the synthesis. sci-hub.se |

Exploration of Novel Catalytic Transformations and C-H Functionalization

Direct C-H functionalization is a powerful strategy in organic synthesis that enhances atom and step economy by converting C-H bonds directly into new functional groups. umich.eduecnu.edu.cn This field is transforming the synthesis of complex molecules, and its application to bromo-difluorobenzenethiols and their derivatives is a key area for future research. umich.edu A significant challenge is that sulfur-containing compounds can often deactivate or "poison" transition-metal catalysts, making the development of robust catalytic systems essential. rsc.org

Research is focused on employing a range of transition metals, including not only precious metals like palladium, rhodium, and iridium but also more sustainable, earth-abundant metals such as manganese, cobalt, and iron. umich.eduuni-muenster.de Photoredox catalysis, which uses light to enable new chemical transformations, is also a rapidly growing tool in this area. nih.gov These methods could enable the selective functionalization of the C-H bonds on the aromatic ring of 3-bromo-2,6-difluorobenzenethiol, allowing for the introduction of new substituents and the creation of novel molecular architectures that are otherwise difficult to access. For example, gold-catalyzed C(sp2)–H bond functionalization represents another sophisticated strategy for intramolecular and intermolecular coupling reactions. ecnu.edu.cn

Advanced Derivatization for Enhanced Functionality

The thiol (-SH) group in this compound is a highly versatile functional handle, making the compound an excellent starting point for advanced derivatization. nih.gov Future research will leverage the reactivity of this group to synthesize libraries of new compounds with tailored properties. The thiol can be readily converted into other sulfur-based groups, such as thioethers, thioesters, and sulfonamides. nih.gov

This strategy has been successfully used in related benzosiloxaborole systems, where derivatization of a thiol substituent with various electrophiles led to a diverse set of molecules. nih.gov These new derivatives were then screened for biological activity, revealing that specific substitutions could significantly enhance their antibacterial properties. nih.gov Similarly, related bromo-difluoro-benzenesulfonyl chlorides have been used as building blocks to synthesize heterocyclic compounds with potential antitumor and antimicrobial activities. smolecule.com This highlights a clear path for future work: the systematic derivatization of the thiol group on this compound to create new molecules with enhanced functionality for applications in medicine and materials science.

Table 2: Examples of Advanced Derivatization Strategies

| Thiol-Based Reaction | Reagent Type | Resulting Functional Group | Potential Enhanced Functionality |

| Alkylation | α-bromoketones, Alkyl Halides | Thioether | Introduction of polar groups, tuning of solubility, biological activity. nih.gov |

| Acylation | Acyl Chlorides (e.g., benzoyl chloride) | Thioester | Creation of prodrugs, modification of electronic properties. nih.gov |

| Oxidation/Chlorination followed by Amination | Chlorine, Amines | Sulfonamide | A key pharmacophore in many drugs, enhanced biological interactions. nih.govsmolecule.com |

| Michael Addition | α,β-Unsaturated Carbonyls | Thioether | Covalent modification of biological targets, polymer synthesis. |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The unique electronic and structural features of this compound position it as a valuable molecule for interdisciplinary research.

Materials Science: Substituted aromatic compounds are foundational to the development of advanced organic materials. mdpi.com Derivatives of bromo-difluorobenzenethiols could be investigated as monomers for conjugated polymers with applications in electrochromic devices, sensors, or organic electronics. The presence of heavy bromine atoms and polarizable sulfur could impart useful optical and electronic properties. mdpi.com

Biology and Medicinal Chemistry: Organofluorine compounds are of immense interest in pharmaceutical and agrochemical research because the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. nih.gov The thiol group provides a reactive handle for linking the molecule to other structures or for direct interaction with biological targets. nih.gov Research on related fluorinated thiol derivatives has already shown promise in developing potent antibacterial agents, including against multidrug-resistant strains like MRSA (Staphylococcus aureus). nih.gov Future studies will likely involve synthesizing derivatives of this compound and screening them for a wide range of biological activities.

Biophysical Chemistry: The fluorine atoms in the molecule can serve as powerful probes in ¹⁹F Nuclear Magnetic Resonance (NMR) studies. researchgate.net Because fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to study the interactions of fluorine-labeled molecules with proteins and other biomacromolecules. This allows for detailed investigations of drug binding, protein conformation, and dynamics, providing critical insights for rational drug design. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Bromo-2,6-difluorobenzenethiol?

Answer:

- Nucleophilic Aromatic Substitution (NAS): Start with 3-bromo-2,6-difluoroiodobenzene. React with thiourea (NH₂CSNH₂) in DMF under reflux to introduce the thiol group via iodine displacement. Quench with aqueous HCl to yield the thiol .

- Protection-Deprotection Strategy: Use a protected thiol precursor (e.g., disulfide). Reduce with LiAlH₄ or NaBH₄ in anhydrous THF to generate the free thiol .

- Critical Notes: Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1). Purify via column chromatography under inert atmosphere (N₂/Ar) to prevent oxidation to disulfides .

Basic: How to characterize this compound and distinguish it from oxidized byproducts?

Answer:

- NMR Analysis:

- ¹H NMR: Expect deshielded aromatic protons (δ 7.2–7.8 ppm) due to electron-withdrawing Br/F substituents. The -SH proton appears as a broad singlet (~δ 1.5–2.5 ppm) but may be absent due to exchange broadening .

- ¹⁹F NMR: Two distinct signals for F at C2 and C6 (δ -110 to -120 ppm, split by coupling with Br) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 224.93 (C₆H₃BrF₂S⁺) .

- IR Spectroscopy: Strong S-H stretch at ~2550 cm⁻¹ .

Advanced: How do electronic effects of Br/F substituents influence the reactivity of the thiol group in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects: The meta-Br and ortho/para-F substituents reduce electron density on the aromatic ring, stabilizing the thiolate anion (RS⁻) and enhancing nucleophilicity in SNAr reactions .

- Steric Effects: Fluorine’s small size minimizes steric hindrance, favoring reactions at the C3-Br position (e.g., Suzuki coupling).

- Experimental Design: Compare reactivity with analogs (e.g., 3-Cl-2,6-F₂-benzenethiol) under identical Pd-catalyzed conditions. Track yields and side products via HPLC .

Advanced: What strategies mitigate contradictory data in oxidation studies of this compound?

Answer:

- Contradiction Example: Discrepancies in reported oxidation rates to disulfides (e.g., air vs. H₂O₂).

- Resolution Methods:

- Control Solvent Polarity: Use aprotic solvents (e.g., DCM) to slow air oxidation versus protic solvents (MeOH) that accelerate it .

- Add Antioxidants: Include 1% BHT during storage to suppress radical-mediated oxidation .

- Quantify Impurities: Use GC-MS to detect trace peroxides or metal ions (e.g., Fe³⁺) that catalyze oxidation .

Basic: What are the key applications of this compound in materials science?

Answer:

- Self-Assembled Monolayers (SAMs): Anchor onto Au surfaces via Au-S bonds for sensor development. Characterize using AFM and XPS to confirm monolayer integrity .

- Polymer Functionalization: Incorporate into polythioesters via thiol-ene click chemistry. Monitor polymerization via GPC and DSC .

Advanced: How to model the regioselectivity of electrophilic attacks on this compound computationally?

Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-311G(d,p) basis set to map electrostatic potential surfaces. Predict preferential attack at C4 (para to Br) due to lower electron density .

- Validate Experimentally: Perform nitration (HNO₃/H₂SO₄) and compare product ratios (HPLC/¹H NMR) with computational predictions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile thiols (pungent odor).

- PPE: Wear nitrile gloves and goggles; thiols can penetrate latex .

- Waste Disposal: Quench with NaOCl to oxidize residual thiols to less toxic sulfonates .

Advanced: How does halogen bonding between Br/F and biomolecules influence bioactivity studies?

Answer:

- Halogen Bonding: Br acts as a σ-hole donor, forming strong interactions with protein backbone carbonyls (e.g., in enzyme active sites).

- Case Study: Co-crystallize with trypsin and resolve X-ray structure to identify Br···O=C interactions (PDB analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.